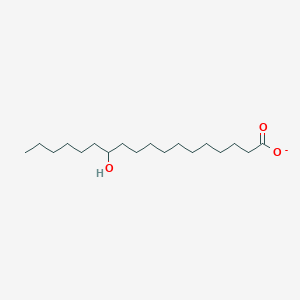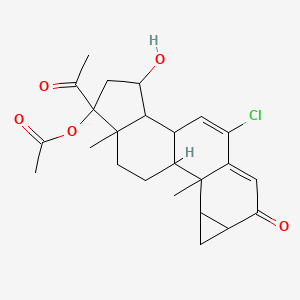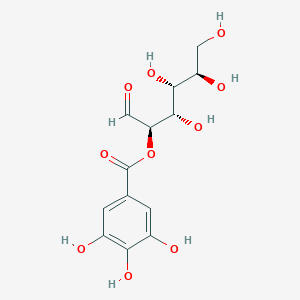
12-Hydroxyoctadecanoate
Vue d'ensemble
Description
12-hydroxyoctadecanoate is a hydroxy saturated fatty acid anion that is the conjugate base of 12-hydroxyoctadecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a long-chain fatty acid anion and a hydroxy saturated fatty acid anion. It is a conjugate base of a 12-hydroxyoctadecanoic acid.
Applications De Recherche Scientifique
Polymorphic Forms in Molecular Gels
12-Hydroxyoctadecanoate, also known as 12-Hydroxyoctadecanoic acid (12HSA), has been studied for its ability to form self-assembled fibrillar networks (SAFiNs) in molecular gels. Researchers have identified different polymorphic forms of 12HSA in various solvents, such as alkanes, thiols, nitriles, aldehydes, and ketones. These forms are differentiated by their subcell spacing and the arrangement of 12HSA molecules, influencing the gel's immobilization of solvents at varying concentrations (Wu, Gao, Emge, & Rogers, 2013).
Monolayer Properties and Phase Transitions
The monolayer properties of chiral and racemic 12HSA have been investigated, revealing insights into phase transitions and hydrogen bonding in the condensed monolayer. These findings are significant for understanding the interactions and behaviors of 12HSA at molecular levels (Tachibana, Yoshizumi, & Hori, 1979).
Gel Structure Analysis
The structure of 12HSA gels, particularly in combination with solvents like benzene, has been explored using light scattering techniques. This research provides valuable information about the gel's network structure, crucial for potential applications in various fields (Ito, Yudasaka, & Fujiyama, 1981).
Crystal Structure Investigation
The crystal structure of 12-D-hydroxyoctadecanoic acid methyl ester has been thoroughly examined, offering a deeper understanding of how its molecules are arranged and interact at a crystalline level. This research is vital for potential applications in materials science (Lundén, 1976).
Organogel Research
12-Hydroxyoctadecanoate derivatives have been explored as low molecular-mass organogelators (LMOGs). This research examines their efficacy in gelating organic liquids and their self-assembled fibrillar networks. The findings are significant for applications in material science and chemistry (Mallia, George, Blair, & Weiss, 2009).
Biotransformation Studies
Bacillus cereus 50, a microbial isolate, has been found to transform 12-hydroxyoctadecanoic acid into 12-hydroxyoctadecanamide. This research highlights the potential biotechnological applications of 12-hydroxyoctadecanoate in producing valuable chemical compounds (Huang et al., 1997).
Propriétés
IUPAC Name |
12-hydroxyoctadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQISTXYYBZJSJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Hydroxyoctadecanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Propan-2-yloxyphenyl)-[1-[(1-propan-2-yl-4-pyrazolyl)methyl]-3-piperidinyl]methanone](/img/structure/B1258461.png)
![N-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B1258462.png)
![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2R,4R)-2-(4-hydroxybutoxy)-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258463.png)
![4-[(2R,5R,6E,8Z)-2-Hydroxy-4-oxo-5,7-dimethyl-6,8-decadienyl]-2,6-piperidinedione](/img/structure/B1258464.png)
![[(1S,2S,6R,10S,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1258466.png)




![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1258471.png)
![[3-methoxy-2-phosphonooxy-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B1258472.png)

![(4-Fluorophenyl)-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanone](/img/structure/B1258479.png)
